Epishyobunone

Antimicrobial screening Acorus calamus Sesquiterpenoid structure-activity

Epishyobunone (also referred to as 6-epi-shyobunone) is an elemane sesquiterpenoid with the molecular formula C₁₅H₂₄O and a monoisotopic mass of 220.1827 Da. It belongs to the prenol lipid class and is a constitutional isomer of shyobunone, differing specifically in stereochemistry at the C-6 position.

Molecular Formula C15H24O
Molecular Weight 220.35 g/mol
CAS No. 39020-72-9
Cat. No. B12291804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpishyobunone
CAS39020-72-9
Molecular FormulaC15H24O
Molecular Weight220.35 g/mol
Structural Identifiers
SMILESCC(C)C1CCC(C(C1=O)C(=C)C)(C)C=C
InChIInChI=1S/C15H24O/c1-7-15(6)9-8-12(10(2)3)14(16)13(15)11(4)5/h7,10,12-13H,1,4,8-9H2,2-3,5-6H3
InChIKeyGWHRSRIPLDHJHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Epishyobunone (CAS 39020-72-9) for Research Procurement: Compound Identity and Class Context


Epishyobunone (also referred to as 6-epi-shyobunone) is an elemane sesquiterpenoid with the molecular formula C₁₅H₂₄O and a monoisotopic mass of 220.1827 Da [1]. It belongs to the prenol lipid class and is a constitutional isomer of shyobunone, differing specifically in stereochemistry at the C-6 position [2]. The compound has been isolated from Acorus calamus rhizomes and Ferula drudeana fruits, where it co-occurs with shyobunone and isoshyobunone as part of the elemane sesquiterpenoid family [3].

Why Epishyobunone Cannot Be Substituted by Other Elemane Sesquiterpenoids in Targeted Applications


Epishyobunone exhibits stereochemistry-dependent biological inactivity that distinguishes it from structurally related sesquiterpenoids found in the same natural extracts. In the Li et al. (2016) antimicrobial screen of eleven Acori Calami Rhizoma isolates, epishyobunone (compound 10) was explicitly reported as lacking significant antimicrobial activity, whereas compounds 3, 7-9, and 11 demonstrated significant antimicrobial effects with MBC values as low as 12.50 mg·L⁻¹ [1]. This stereochemistry-driven null activity is an essential selection parameter: researchers investigating elemane-type antimicrobials must exclude epishyobunone from active-candidate lists, while those requiring a stereochemically defined negative control or an inactive elemane scaffold for mechanistic studies cannot substitute shyobunone or isoshyobunone, which possess different biological profiles. Furthermore, the revised structural assignment by Fráter (1978) established that epishyobunone corresponds to structure 13, not 11 as previously described, meaning historical literature referencing 'epishyobunone' before 1978 may refer to an incorrect stereoisomer [2].

Quantitative Differentiation Evidence for Epishyobunone Relative to Shyobunone and In-Class Analogs


Antimicrobial Activity Null Result: Epishyobunone vs. Co-Isolated Sesquiterpenoids in the Same Agar Dilution Assay

In a direct head-to-head antimicrobial screen of eleven sesquiterpenoids isolated from Acori Calami Rhizoma using the agar dilution method, epishyobunone (compound 10) showed no significant antimicrobial activity. By contrast, compounds 3, 7, 8, 9, and 11 demonstrated significant antimicrobial effects. Compound 9 (ananosmin) exhibited MBC values of 20.00 mg·L⁻¹ against all four tested strains, and compound 11 (bullatantriol) showed an MBC of 12.50 mg·L⁻¹ against Pseudomonas aeruginosa [1]. Epishyobunone is therefore the only elemane-type sesquiterpenoid among these isolates to be explicitly reported as antimicrobially inactive under the identical assay conditions.

Antimicrobial screening Acorus calamus Sesquiterpenoid structure-activity

Essential Oil Composition: Relative Abundance of Epishyobunone vs. Shyobunone in Ferula drudeana Fruit Oil

GC and GC/MS analysis of Ferula drudeana fruit essential oil identified shyobunone (44.2%) and 6-epishyobunone (12.6%) as the two dominant constituents, together accounting for 56.8% of the total oil composition [1]. When this essential oil was tested for antibacterial and anticandidal activity via microbroth dilution, the fruit oil showed weak to moderate activity with MIC values of 78–2000 µg/mL across all tested microorganisms [1]. The petroleum ether extract of roots, which did not contain epishyobunone as a major component, showed remarkably higher activity against Candida krusei (MIC = 19.5 µg/mL) and Candida utilis (MIC = 9.75 µg/mL) [1]. This compositional contrast enables researchers to differentiate between epishyobunone-rich and epishyobunone-poor fractions for bioactivity-guided fractionation.

Essential oil composition GC-MS quantification Ferula drudeana

Essential Oil Composition in Alpinia polyantha: Epishyobunone as Major Oxygenated Sesquiterpene Differentiating Leaf from Fruit Oils

GC-MS analysis of Alpinia polyantha leaf essential oil (LEO) and fruit essential oil (FEO) revealed epishyobunone as a major constituent in both, at 17.31% (LEO) and 12.11% (FEO), respectively [1]. LEO contained 53.41% oxygenated sesquiterpenes overall, while FEO contained 66.81% [1]. The differential epishyobunone content contributed to distinct bioactivity profiles: LEO showed stronger ABTS radical scavenging capacity than FEO, whereas FEO exhibited dose-dependent α-amylase inhibition (IC₅₀ = 204.11 ± 8.75 µg/mL) and tyrosinase inhibition (IC₅₀ = 878.42 ± 33.19 µg/mL), while LEO showed no tyrosinase inhibition [1]. These quantitative differences establish epishyobunone percentage as a key chemotype discriminator.

Alpinia polyantha Oxygenated sesquiterpene Chemotype differentiation

Stereochemical Assignment and Structure Revision: Epishyobunone (13) vs. Its Epimer (11) and Shyobunone (12)

The synthesis and stereochemical study by Fráter (1978) revised the structure of natural epishyobunone. The total synthesis produced two diastereomeric pairs: shyobunone (12) and 6-epishyobunone (13), alongside their epimers (10) and (11) [1]. The relative configuration was assigned via ¹³C-NMR spectroscopy, and the structure of natural 'epishyobunone' was corrected from the previously reported structure 11 to structure 13 [1]. Base-catalyzed isomerization of shyobunone (1) was independently shown to yield natural isoshyobunone and the enantiomer of natural epishyobunone, further confirming the absolute configuration as structure 2 for epishyobunone [2]. The boiling point of epishyobunone is 289.00–291.00 °C at 760 mmHg [3], and its GC retention index on a BP-1 non-polar capillary column is 1480 [4].

Stereochemistry Structure revision 13C-NMR Elemane sesquiterpenoid

Epishyobunone (CAS 39020-72-9) Application Scenarios Based on Verified Quantitative Evidence


Stereochemically Defined Negative Control in Antimicrobial Sesquiterpenoid Screens

Based on the Li et al. (2016) agar dilution assay demonstrating no significant antimicrobial activity for epishyobunone, while co-isolated elemane compounds showed MBC values of 12.50–20.00 mg·L⁻¹, epishyobunone is the optimal negative control for antimicrobial screening of elemane sesquiterpenoids [1]. Its structural similarity to active compounds (shared elemane scaffold) coupled with stereochemistry-dependent inactivity makes it superior to solvent-only or unrelated-compound controls.

Botanical Authentication Marker for Acorus and Ferula Species Quality Control

Epishyobunone serves as a quantitative GC-MS marker for species authentication. In Ferula drudeana fruit oil, the epishyobunone:shyobunone ratio is consistently 1:3.5 (12.6% vs. 44.2%) [2]. In Alpinia polyantha, epishyobunone constitutes 12.11–17.31% of the oil depending on plant organ [3]. Deviations from these ranges indicate adulteration, incorrect species sourcing, or degraded material, making epishyobunone reference standards essential for quality control laboratories.

Chemotype Discrimination in Enzyme Inhibition Studies

The differential epishyobunone content in Alpinia polyantha leaf oil (17.31%) vs. fruit oil (12.11%) correlates with distinct enzyme inhibition profiles: fruit oil inhibits α-amylase (IC₅₀ = 204.11 µg/mL) and tyrosinase (IC₅₀ = 878.42 µg/mL), while leaf oil shows no tyrosinase inhibition and weaker α-amylase inhibition (IC₅₀ = 523.84 µg/mL) [3]. Researchers procuring epishyobunone for chemotype standardization can use these concentration thresholds to verify oil identity before initiating bioactivity studies.

Stereochemical Reference for Elemane Sesquiterpenoid Total Synthesis and NMR Method Development

The Fráter (1978) synthesis established that epishyobunone is structure 13, not 11 as historically assigned, and defined its relative configuration via ¹³C-NMR [4]. Combined with the absolute configuration determination (structure 2) by Niwa et al. (1977) through base-catalyzed isomerization studies [5], epishyobunone provides a fully characterized stereochemical benchmark. Synthetic chemistry and NMR method development laboratories use this compound as a reference standard for developing stereoselective synthetic routes to elemane natural products.

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